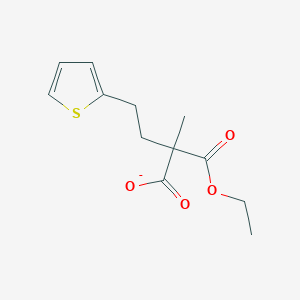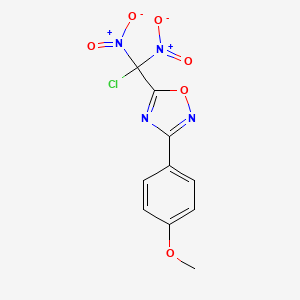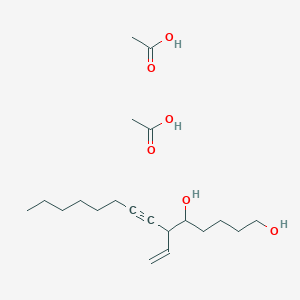![molecular formula C19H20N2S B12578848 4-Thia-1,2-diazaspiro[4.5]dec-2-ene, 1,3-diphenyl- CAS No. 204461-24-5](/img/structure/B12578848.png)
4-Thia-1,2-diazaspiro[4.5]dec-2-ene, 1,3-diphenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Thia-1,2-diazaspiro[45]dec-2-ene, 1,3-diphenyl- is a heterocyclic compound that features a unique spiro structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Thia-1,2-diazaspiro[4.5]dec-2-ene, 1,3-diphenyl- typically involves the reaction of cyclic ketones with oxamic acid thiohydrazides. This reaction proceeds through the formation of acyclic hydrazones, which then cyclize into the desired spiro compound. The reaction conditions often include the use of solvents like chloroform and the application of heat to facilitate the cyclization process .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yields and purity, as well as implementing safety measures for handling reactive intermediates and solvents.
Analyse Chemischer Reaktionen
Types of Reactions
4-Thia-1,2-diazaspiro[4.5]dec-2-ene, 1,3-diphenyl- can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or amines. Substitution reactions could introduce a wide range of functional groups, depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-Thia-1,2-diazaspiro[4.5]dec-2-ene, 1,3-diphenyl- has several scientific research applications:
Medicinal Chemistry: This compound has shown potential as an anticancer, anti-inflammatory, and antimicrobial agent.
Materials Science: It is used in the development of organic solar cells and corrosion inhibitors.
Biological Research: The compound’s unique structure makes it a valuable tool for studying enzyme inhibition and protein interactions.
Wirkmechanismus
The mechanism of action of 4-Thia-1,2-diazaspiro[4.5]dec-2-ene, 1,3-diphenyl- involves its interaction with specific molecular targets. For example, it can inhibit enzymes by binding to their active sites, thereby preventing substrate access. The pathways involved in its biological activity often include modulation of signaling cascades and interference with cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3,4-Thiadiazole Derivatives: These compounds share a similar thiadiazole ring structure and exhibit a wide range of biological activities.
Spiro-Linked Derivatives: Compounds with spiro-linked structures often have unique chemical and biological properties.
Uniqueness
4-Thia-1,2-diazaspiro[4.5]dec-2-ene, 1,3-diphenyl- stands out due to its specific spiro configuration and the presence of both sulfur and nitrogen atoms in the ring. This unique structure contributes to its diverse reactivity and broad spectrum of applications in various scientific fields .
Eigenschaften
CAS-Nummer |
204461-24-5 |
|---|---|
Molekularformel |
C19H20N2S |
Molekulargewicht |
308.4 g/mol |
IUPAC-Name |
2,4-diphenyl-1-thia-3,4-diazaspiro[4.5]dec-2-ene |
InChI |
InChI=1S/C19H20N2S/c1-4-10-16(11-5-1)18-20-21(17-12-6-2-7-13-17)19(22-18)14-8-3-9-15-19/h1-2,4-7,10-13H,3,8-9,14-15H2 |
InChI-Schlüssel |
FGIBJDSGWHGNPY-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2(CC1)N(N=C(S2)C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


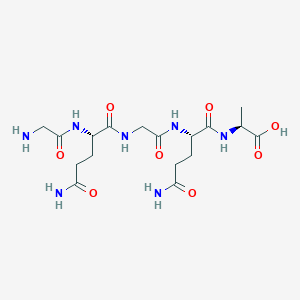
![2h-[1,4]Oxazino[3,4-b][1,3]oxazine](/img/structure/B12578783.png)
![4-[(Z)-(3-Oxo-3,4-dihydro-2H-1,4-benzoxazin-2-ylidene)methyl]phenyl acetate](/img/structure/B12578793.png)
![N,N'-{2-[(1,3-Benzothiazol-2-yl)sulfanyl]-1,4-phenylene}dibenzenesulfonamide](/img/structure/B12578796.png)
![4-Piperidinol, 1-[3-(9H-carbazol-9-yl)propyl]-4-(4-chlorophenyl)-](/img/structure/B12578798.png)
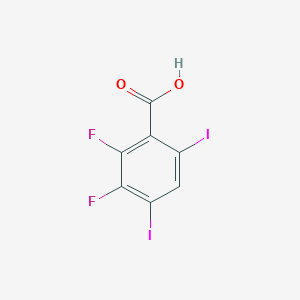
![3-(Butylthio)-5,5'-bis[3'-(butylthio)-2,2'-bithiophen-5-yl]-2,2'-bithiophene](/img/structure/B12578805.png)
![magnesium;2-decyl-5-[5-(2H-thiophen-2-id-5-yl)thiophen-2-yl]thiophene;bromide](/img/structure/B12578819.png)


![1-(4-Methoxyphenyl)-2-oxo-2-[(propan-2-yl)amino]ethyl thiophene-2-carboxylate](/img/structure/B12578837.png)
